molecular formula C20H24NO2P B11105631 1-(diphenylphosphoryl)-N,N-diethylcyclopropanecarboxamide

1-(diphenylphosphoryl)-N,N-diethylcyclopropanecarboxamide

Cat. No.: B11105631
M. Wt: 341.4 g/mol
InChI Key: VMHDOZRHLNVYEJ-UHFFFAOYSA-N
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Description

1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a carboxamide group, and a diphenylphosphoroso moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE involves several steps, typically starting with the preparation of the cyclopropane ring This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents

For the diphenylphosphoroso moiety, a common approach involves the reaction of diphenylphosphine with an oxidizing agent to form diphenylphosphine oxide, which is then introduced into the cyclopropane-carboxamide structure through a coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphoroso group can be further oxidized to form diphenylphosphine oxide derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center, where nucleophiles replace one of the phenyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoroso group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    Diphenylphosphine oxide derivatives: These compounds share the diphenylphosphoroso group but differ in their additional functional groups and overall structure.

    Cyclopropane carboxamides: These compounds have a similar cyclopropane-carboxamide structure but lack the diphenylphosphoroso moiety.

    Phosphoroso amides: These compounds contain the phosphoroso group and amide linkage but differ in their ring structures and substituents.

The uniqueness of 1-(DIPHENYLPHOSPHOROSO)-NN-DIETHYLCYCLOPROPANE-1-CARBOXAMIDE lies in its combination of these functional groups, providing a distinct set of chemical properties and reactivity.

Properties

Molecular Formula

C20H24NO2P

Molecular Weight

341.4 g/mol

IUPAC Name

1-diphenylphosphoryl-N,N-diethylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H24NO2P/c1-3-21(4-2)19(22)20(15-16-20)24(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

VMHDOZRHLNVYEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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